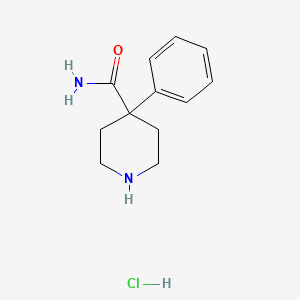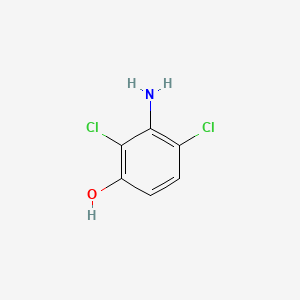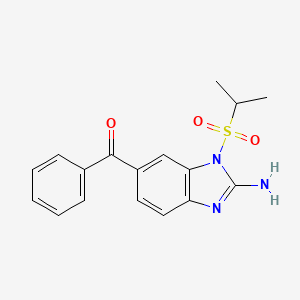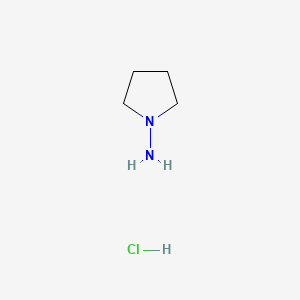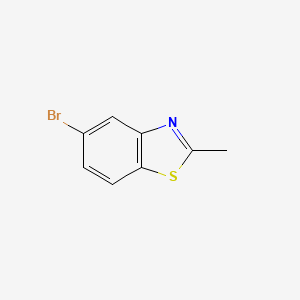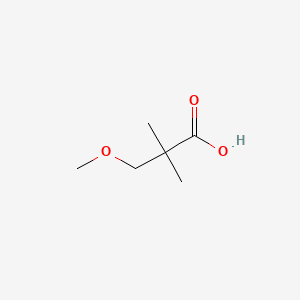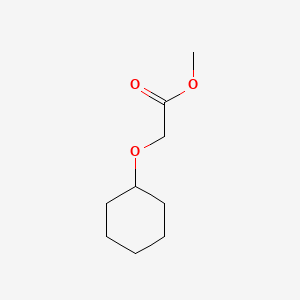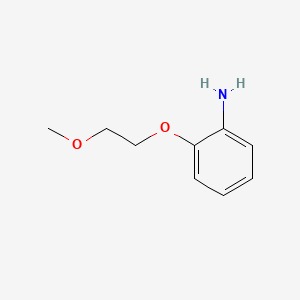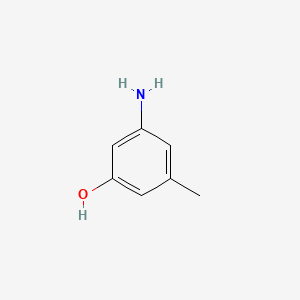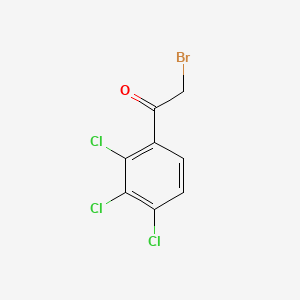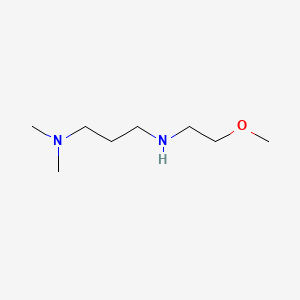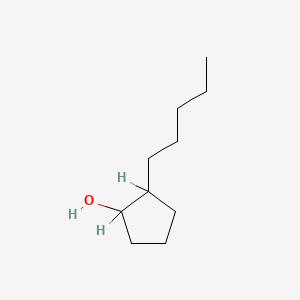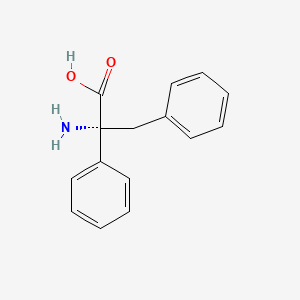
Phenylalanine, alpha-phenyl-
概要
説明
Phenylalanine, alpha-phenyl-, also known as alpha-phenylalanine, is an aromatic amino acid with the chemical formula C9H11NO2. It is an essential amino acid, meaning it cannot be synthesized de novo by the human body and must be obtained through diet. This compound plays a crucial role in the biosynthesis of other amino acids and is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
科学的研究の応用
Alpha-phenylalanine has numerous applications in scientific research, including:
作用機序
Target of Action
Phenylalanine, alpha-phenyl-, also known as (2R)-2-amino-2,3-diphenylpropanoic acid, is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes . It primarily targets the enzyme phenylalanine hydroxylase (PAH) with the help of a cofactor called tetrahydrobiopterin (BH4) .
Mode of Action
Most dietary Phenylalanine, alpha-phenyl- is converted into another amino acid, tyrosine, by the enzyme phenylalanine hydroxylase (PAH) with the help of a cofactor called tetrahydrobiopterin (BH4) . Tyrosine is then converted into several other products, including dopamine, a neurotransmitter involved in coordination, movement, as well as pleasure and reward; serotonin, a neurotransmitter that helps to regulate mood, appetite, and cognitive function; norepinephrine and epinephrine, which are also neurotransmitters and hormones used by the sympathetic nervous system; as well as the pigment melanin, which gives color to the skin, hair, and eyes .
Biochemical Pathways
Phenylalanine, alpha-phenyl- is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . Absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . It also plays a vital role in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes .
Pharmacokinetics
It is known that it plays a crucial role in protein synthesis, serving as a building block for the formation of proteins within the body .
Result of Action
The result of Phenylalanine, alpha-phenyl- action is the production of several important neurotransmitters and hormones, such as dopamine, serotonin, norepinephrine, and epinephrine, as well as the pigment melanin . These molecules play crucial roles in various physiological and cognitive functions.
Action Environment
The action of Phenylalanine, alpha-phenyl- can be influenced by various environmental factors. For instance, acid rain can decrease enzyme activity by an average of 4.87% . Soil dehydrogenase and protease activities were particularly sensitive to acid rain, with significant inhibitions observed . Therefore, environmental conditions can significantly impact the action, efficacy, and stability of Phenylalanine, alpha-phenyl-.
将来の方向性
There are continuous attempts at improving the quality of medical foods including their palatability. Advances in dietary therapy such as the use of large neutral amino acids (LNAA) and glycomacropeptides (GMP; found within the whey fraction of bovine milk) have been explored . Gene therapy and enzyme replacement or substitution therapy have yielded more promising data in recent years .
生化学分析
Biochemical Properties
Phenylalanine plays a significant role in various biochemical reactions. It is converted into tyrosine by the enzyme phenylalanine hydroxylase, which requires tetrahydrobiopterin as a cofactor . Tyrosine is further metabolized into neurotransmitters such as dopamine, norepinephrine, and epinephrine. Phenylalanine also interacts with enzymes like phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to trans-cinnamic acid in plants . These interactions highlight the importance of phenylalanine in both human and plant biochemistry.
Cellular Effects
Phenylalanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of neurotransmitters that play a role in brain function and mood regulation . High levels of phenylalanine can impair mitochondrial bioenergetics, induce oxidative stress, and trigger apoptosis in cells . Additionally, phenylalanine is essential for the production of melanin, which affects skin pigmentation .
Molecular Mechanism
At the molecular level, phenylalanine exerts its effects through several mechanisms. It acts as a precursor for the synthesis of tyrosine, which is then converted into neurotransmitters like dopamine and norepinephrine . These neurotransmitters are crucial for signal transmission between nerve cells. Phenylalanine also binds to and activates specific enzymes, influencing various metabolic pathways. Its role in gene expression is evident in conditions like phenylketonuria, where a deficiency in phenylalanine hydroxylase leads to elevated phenylalanine levels and subsequent neurological damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylalanine can vary over time. Phenylalanine is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term exposure to high levels of phenylalanine can lead to oxidative stress and mitochondrial dysfunction in cells . In vitro studies have shown that phenylalanine can influence cellular function over extended periods, highlighting its potential impact on cellular health.
Dosage Effects in Animal Models
The effects of phenylalanine vary with different dosages in animal models. Low to moderate doses of phenylalanine are generally well-tolerated and essential for normal physiological functions . High doses can lead to toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . Studies on animal models have demonstrated that excessive phenylalanine intake can impair cognitive function and cause neurological damage, emphasizing the importance of maintaining appropriate phenylalanine levels .
Metabolic Pathways
Phenylalanine is involved in several metabolic pathways. It is primarily converted into tyrosine by phenylalanine hydroxylase . Tyrosine can then be further metabolized into dopamine, norepinephrine, and epinephrine, which are critical for neurotransmission . Phenylalanine can also be converted into phenylpyruvate, which enters the tricarboxylic acid cycle, contributing to energy production . These pathways underscore the versatility of phenylalanine in metabolism.
Transport and Distribution
Phenylalanine is transported and distributed within cells and tissues through specific transporters. The L-type amino acid transporter 1 (LAT1) is responsible for the uptake of phenylalanine across the blood-brain barrier and into various tissues . This transporter ensures that phenylalanine reaches its target sites, such as the brain, where it is needed for neurotransmitter synthesis. Phenylalanine’s distribution is crucial for its physiological functions and overall health.
Subcellular Localization
Phenylalanine’s subcellular localization is essential for its activity and function. It is primarily found in the cytosol, where it participates in protein synthesis and metabolic pathways . In plants, phenylalanine ammonia-lyase, an enzyme involved in phenylalanine metabolism, is localized to the endoplasmic reticulum . This subcellular localization ensures that phenylalanine is available for various biochemical processes, highlighting its importance in cellular function.
準備方法
Synthetic Routes and Reaction Conditions
Alpha-phenylalanine can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis route involves the Strecker synthesis, which uses phenylacetaldehyde, hydrogen cyanide, and ammonia to produce alpha-phenylalanine . Another method involves the use of phenylpyruvate as an intermediate, which is then converted to alpha-phenylalanine through enzymatic reactions .
Industrial Production Methods
Industrial production of alpha-phenylalanine often relies on microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce alpha-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This biotechnological approach is cost-effective and environmentally friendly, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Alpha-phenylalanine undergoes various chemical reactions, including:
Oxidation: Alpha-phenylalanine can be oxidized to form phenylpyruvate, which is a key intermediate in its biosynthesis.
Reduction: Reduction of alpha-phenylalanine can lead to the formation of phenylalaninol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
Phenylpyruvate: Formed through oxidation.
Phenylalaninol: Formed through reduction.
N-acyl-alpha-phenylalanine: Formed through substitution reactions.
類似化合物との比較
Similar Compounds
Tyrosine: Another aromatic amino acid that is a direct product of alpha-phenylalanine metabolism.
Tryptophan: An essential amino acid involved in the synthesis of serotonin.
Phenylglycine: A structurally similar compound with different biological activities.
Uniqueness
Alpha-phenylalanine is unique due to its role as a precursor for multiple neurotransmitters and its involvement in various metabolic pathways. Unlike tyrosine and tryptophan, alpha-phenylalanine is directly involved in the synthesis of both catecholamines and melanin .
特性
IUPAC Name |
(2R)-2-amino-2,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-15(14(17)18,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,18)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCRTUKBQGPJNL-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@](C2=CC=CC=C2)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205152 | |
| Record name | Phenylalanine, alpha-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56594-95-7 | |
| Record name | Phenylalanine, alpha-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056594957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanine, alpha-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


